3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
Description
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C9H11N3O2/c10-5-1-4-8-11-9(12-14-8)7-3-2-6-13-7/h2-3,6H,1,4-5,10H2 |
InChI Key |
AIWAASAFRZOKKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCCN |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis
Synthesis of amidoxime intermediate: Starting from a nitrile derivative bearing the furan-2-yl group, the corresponding amidoxime is prepared by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or sodium hydroxide. This reaction typically proceeds in ethanol or aqueous ethanol at reflux temperature.
Preparation of propanoic acid derivative: The propan-1-amine side chain is introduced via a suitable propanoic acid or its activated form, such as an acid chloride or ester, which can react with the amidoxime.
Cyclization to Form the 1,2,4-Oxadiazole Ring
The amidoxime and the propanoic acid derivative are subjected to cyclodehydration using phosphorus oxychloride (POCl3) as the dehydrating agent. The reaction is conducted under reflux for 6–7 hours.
After completion, the reaction mixture is cooled and poured onto crushed ice, followed by neutralization with sodium bicarbonate solution to precipitate the product.
The crude product is filtered, washed, and purified by recrystallization from methanol or other suitable solvents.
This method is adapted from protocols used for related oxadiazole derivatives, as described in the synthesis of 1,3,4-oxadiazoles, which share similar cyclization chemistry.
Alternative Methods
Direct cyclization using polyphosphoric acid or triflic anhydride: These reagents can also promote ring closure but require careful control of reaction conditions due to their strong acidic nature.
Use of activated esters or acid chlorides: Instead of free acids, more reactive derivatives can be used to improve cyclization efficiency.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Phosphorus oxychloride (neat) or ethanol for amidoxime formation | POCl3 acts both as solvent and reagent |
| Temperature | Reflux (approx. 100–110 °C) | Ensures complete cyclization |
| Time | 6–7 hours | Monitored by thin-layer chromatography |
| Workup | Ice quench, neutralization with NaHCO3 | Precipitates product |
| Purification | Recrystallization from methanol | Yields pure crystalline compound |
Characterization and Confirmation of Structure
The synthesized compound is characterized by:
Melting point determination: Provides initial purity assessment.
-
Infrared spectroscopy (IR): Characteristic bands for C=N and C–O–C groups of oxadiazole ring.
Nuclear magnetic resonance (NMR): ^1H and ^13C NMR to confirm the presence of furan protons, oxadiazole ring carbons, and the propan-1-amine side chain.
Mass spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with the target compound.
Thin-layer chromatography (TLC): Used to monitor reaction progress and purity.
Summary Table: Preparation Method Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, base, ethanol | Amidoxime intermediate |
| Cyclodehydration | Amidoxime + propanoic acid derivative, POCl3, reflux 6–7 h | Cyclized 1,2,4-oxadiazole ring |
| Workup and purification | Ice quench, NaHCO3 neutralization, recrystallization | Pure this compound |
Research Findings and Literature Support
While direct literature specifically detailing the synthesis of this compound is limited, the general synthetic approach is well-established in the preparation of 1,2,4-oxadiazole derivatives with various substituents, including furan rings and aminoalkyl side chains. The use of phosphorus oxychloride for cyclodehydration is a standard and effective method. Characterization techniques such as IR, NMR, and MS are routinely employed to confirm the structure and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues with Varying Heterocyclic Substituents
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Thiophene vs. Furan : Replacement of furan with thiophene () increases molecular weight and lipophilicity due to sulfur’s larger atomic radius and polarizability. This may enhance membrane permeability but reduce aqueous solubility .
- Aromatic vs.
- Side-Chain Modifications : The methylthio group in introduces a sulfur atom, which could influence redox properties or metabolic stability. The oxalate salt form improves crystallinity and solubility .
Biological Activity
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant studies and data.
The synthesis of this compound typically involves multi-step organic reactions. The formation of the furan and oxadiazole moieties is crucial for its biological activity. Common methods include:
- Formation of the oxadiazole ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Substitution reactions : The compound can undergo various chemical modifications to enhance its biological properties.
Antioxidant Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antioxidant properties. For example, compounds derived from 1,2,4-oxadiazoles have shown radical scavenging activity in assays such as the DPPH method. In vitro studies indicated that these compounds can achieve radical scavenging percentages ranging from 32% to 87% at a concentration of 25 µM, compared to ascorbic acid .
Anti-inflammatory Effects
In vivo studies have suggested that 1,2,4-oxadiazoles possess anti-inflammatory properties. For instance, compounds were tested in carrageenan-induced paw edema models, showing edema inhibition ranging from 23.6% to 82.3% at a dosage of 25 mg/kg, outperforming the reference drug Indomethacin .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro tests have shown promising results with minimum inhibitory concentrations (MIC) indicating strong activity against both Gram-positive and Gram-negative bacteria. For example:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
| Candida albicans | 16.69 |
These findings suggest that the compound may serve as a potential antibacterial and antifungal agent .
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets through:
- Enzyme inhibition : Compounds containing oxadiazole rings have shown inhibitory effects on various enzymes including carbonic anhydrase and histone deacetylases.
- Receptor binding : The unique structural features may facilitate binding to neurotransmitter receptors or other cellular targets involved in disease processes .
Case Studies
Several studies have highlighted the therapeutic potential of oxadiazole derivatives:
- Anticancer Activity : A derivative demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values as low as 2.76 µM against ovarian cancer cells .
- Neuroprotective Effects : Some oxadiazoles have been investigated for their neuroprotective properties in models of neurodegenerative diseases, showing promise in modulating pathways involved in neuronal survival .
Q & A
Q. What synthetic strategies are effective for preparing 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine?
Methodological Answer: The synthesis of oxadiazole derivatives typically involves cyclization reactions between carboxylic acid derivatives and amidoximes. For example, in analogous compounds (e.g., 3-(3-aryl-1,2,4-oxadiazol-5-yl)propanamides), the oxadiazole ring is formed via condensation of an amidoxime with a carboxylic acid chloride, followed by deprotection and coupling with amines . For the furan-substituted variant, a furan-2-carbonyl chloride could react with an amidoxime intermediate derived from propan-1-amine. Post-cyclization, purification via column chromatography and crystallization (e.g., using ethyl acetate/hexane) is recommended for structural confirmation. NMR (¹H, ¹³C) and HRMS should validate purity and regiochemistry.
Q. How can the structure of this compound be confirmed post-synthesis?
Methodological Answer: Multi-nuclear NMR (¹H, ¹³C, ¹⁹F if applicable) is critical for verifying the oxadiazole ring and substituents. For instance, the furan protons typically appear as distinct doublets (δ ~6.3–7.4 ppm), while the oxadiazole C-5 proton resonates near δ 8.5–9.0 ppm in similar compounds . High-resolution mass spectrometry (HRMS) confirms the molecular formula. X-ray crystallography (using programs like SHELX ) provides definitive proof of regiochemistry and stereochemistry, especially if tautomerism or polymorphism is suspected.
Q. What preliminary assays are suitable for evaluating its biological activity?
Methodological Answer: Initial screening should focus on target-specific assays. For example, oxadiazoles are often evaluated for receptor binding (e.g., cannabinoid CB2 selectivity or protease inhibition ). Use radioligand displacement assays (e.g., [³H]-CP55,940 for CB2) or enzymatic assays (e.g., SARS-CoV-2 main protease inhibition ). Antioxidant activity can be assessed via DPPH/ABTS radical scavenging, while cytotoxicity studies (e.g., MTT assay on cancer cell lines) may reveal anticancer potential .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
Methodological Answer: Perform in silico ADMET predictions using tools like SwissADME or ADMETlab. Key parameters include logP (lipophilicity), topological polar surface area (TPSA), and P-glycoprotein substrate potential. Molecular docking (e.g., AutoDock Vina) against targets like CB2 or PD-1/PD-L1 identifies binding modes. For metabolic stability, simulate cytochrome P450 interactions (e.g., CYP3A4) and identify vulnerable sites for deuteration or fluorination to block oxidation .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Replicate experiments with standardized protocols (e.g., IC₅₀ determination in triplicate). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for CB2 agonism ). Structural analogs (e.g., 3-(3-aryl-oxadiazolyl)propanamides ) can clarify if activity is scaffold-dependent. Meta-analysis of literature data (e.g., comparing furan vs. pyridine substituents ) may reveal substituent-specific trends.
Q. What strategies improve selectivity for therapeutic targets (e.g., CB2 over CB1)?
Methodological Answer: Modify the oxadiazole substituents to exploit steric/electronic differences between CB1 and CB2 binding pockets. For example, bulky groups at the 3-position of oxadiazole (e.g., 4-decylphenyl in SLF1081851 ) enhance CB2 selectivity. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with Ser285 in CB2). Synthesize derivatives with halogenated or nitrated aryl groups and compare binding affinities via competitive radioligand assays .
Q. How to analyze metabolic pathways and degradation products?
Methodological Answer: Use LC-MS/MS to profile metabolites in microsomal (e.g., human liver microsomes) or hepatocyte assays. Identify phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronidation). Isotopic labeling (e.g., ¹⁴C at the furan ring) tracks degradation. Structural elucidation of metabolites via NMR and HRMS clarifies biotransformation pathways. Compare with analogs (e.g., 3-(3-pyridinyl-oxadiazole) derivatives ) to assess furan’s metabolic stability.
Q. What crystallographic techniques validate solid-state structure and polymorphism?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL determines absolute configuration and packing motifs. For polymorph screening, use solvent evaporation (e.g., ethanol, DCM) and analyze via PXRD. Differential scanning calorimetry (DSC) identifies thermal transitions (melting points, glass transitions). Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) influencing stability .
Q. How to assess environmental toxicity and biodegradation?
Methodological Answer: Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna acute toxicity ). Use HPLC-UV to monitor degradation in simulated wastewater (pH 7–9, UV light exposure). QSAR models predict ecotoxicity endpoints (e.g., EC₅₀ for algae). Compare with structurally related compounds (e.g., 3-(3-chlorophenyl-oxadiazole) ) to identify hazardous substituents.
Q. What safety protocols are critical for handling this compound?
Methodological Answer: Refer to GHS hazard codes (e.g., H315/H319 for skin/eye irritation ). Use PPE (nitrile gloves, goggles) and work in a fume hood. Store under inert gas (N₂) at –20°C to prevent oxidation. For spills, absorb with vermiculite and dispose via hazardous waste protocols. LC-MS monitoring of lab surfaces ensures decontamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
